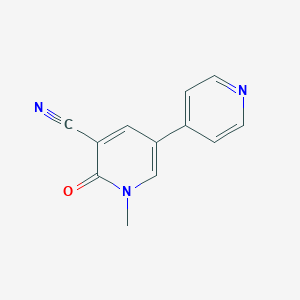
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPPC has been studied for its mechanism of action and its biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and has been studied as a potential treatment for cancer. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects in animal models. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has also been shown to have antioxidant effects, and has been studied for its potential use in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. Another advantage is that it has been shown to have antitumor and anti-inflammatory activity, making it a potentially useful tool for studying these processes. However, one limitation is that the mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. One area of research could focus on further elucidating the mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, in order to better understand its effects on tumor growth and inflammation. Another area of research could focus on developing new synthetic methods for 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, in order to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile in combination with other drugs or therapies for the treatment of cancer and other diseases.
Synthesemethoden
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile can be synthesized by a variety of methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then heated with methyl iodide to yield 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. Other methods of synthesis include the reaction of 2-acetylpyridine with cyanoacetamide in the presence of a base, or the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base.
Eigenschaften
Produktname |
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile |
|---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-15-8-11(6-10(7-13)12(15)16)9-2-4-14-5-3-9/h2-6,8H,1H3 |
InChI-Schlüssel |
ZXPYZCWVFZFRLG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2 |
Kanonische SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)
![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)